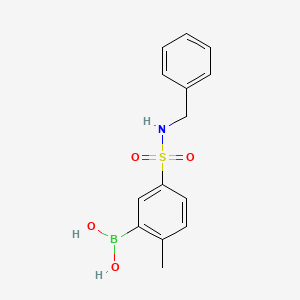

N-Benzyl 3-borono-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

[5-(benzylsulfamoyl)-2-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BNO4S/c1-11-7-8-13(9-14(11)15(17)18)21(19,20)16-10-12-5-3-2-4-6-12/h2-9,16-18H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDVOIFZPBZUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657220 | |

| Record name | [5-(Benzylsulfamoyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-73-6 | |

| Record name | B-[2-Methyl-5-[[(phenylmethyl)amino]sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Benzylsulfamoyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation Using Benzyl Halides

Procedure: The sulfonamide is reacted with benzyl bromide or benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

Conditions: Room temperature stirring for 24 hours typically suffices to achieve high conversion.

Example: In one study, N-allyl-4-methylbenzenesulfonamide was benzylated by dropwise addition to benzyl bromide in tetrahydrofuran with sodium hydroxide, stirring for 24 hours at room temperature, yielding N-allyl-N-benzyl-4-methylbenzenesulfonamide with good purity and yield.

Borrowing Hydrogen Catalysis Using Manganese Catalysts

Procedure: A manganese(I) catalyst facilitates N-alkylation of sulfonamides by alcohols (e.g., benzyl alcohol) via a borrowing hydrogen mechanism.

Conditions: The reaction mixture containing sulfonamide, benzyl alcohol, and the Mn catalyst is heated at 150 °C for 24 hours under inert atmosphere.

Advantages: This method avoids the use of halides, is atom-economical, and environmentally benign.

Example: N-Benzyl-4-methylbenzenesulfonamide was prepared by reacting p-toluenesulfonamide with benzyl alcohol in the presence of a Mn(I) catalyst, followed by purification through flash chromatography, resulting in an 86% yield.

Representative Experimental Data

Characterization and Purification

Purification: Flash column chromatography on silica gel using ethyl acetate/petroleum ether mixtures is commonly employed to isolate pure N-benzyl sulfonamide derivatives.

-

- ^1H NMR typically shows characteristic signals for benzyl methylene protons (~4.1 ppm), aromatic protons (7.2–7.8 ppm), and methyl groups (~2.4 ppm).

- ^13C NMR confirms the aromatic carbons and benzyl carbon signals.

- IR spectra show sulfonamide S=O stretches (~1150 cm^-1) and N-H stretches if present.

- Melting points and Rf values are consistent with literature for similar compounds.

Crystallography: Single-crystal X-ray diffraction studies on related N-benzyl-4-methylbenzenesulfonamide derivatives confirm the molecular structure and sulfonamide geometry.

Summary of Key Research Findings

The manganese-catalyzed borrowing hydrogen method offers a sustainable and efficient route to N-benzyl sulfonamides, including 4-methylbenzenesulfonamide derivatives, with good yields and mild purification steps.

Traditional N-alkylation using benzyl halides remains a reliable method, especially when the substrate is sensitive to high temperatures or catalytic conditions.

The presence of a boronic acid substituent requires careful selection of reaction conditions to avoid degradation or side reactions, favoring mild bases and controlled temperatures.

Crystallographic and spectroscopic characterization confirm the successful synthesis and purity of the target compounds, supporting the robustness of these synthetic methods.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl 3-borono-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with organic halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.

Condensation Reactions: The sulfonamide group can participate in condensation reactions with other functional groups.

Common Reagents and Conditions:

Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

Organic Halides or Triflates: Reactants in Suzuki-Miyaura coupling.

Major Products:

Carbon-Carbon Bond Formation: Resulting from Suzuki-Miyaura coupling.

Condensation Products: Formed from reactions involving the sulfonamide group.

Scientific Research Applications

Chemical Properties and Structure

N-Benzyl 3-borono-4-methylbenzenesulfonamide has the molecular formula and features a boronic acid moiety, which is known for its reactivity and ability to form complexes with diols. The presence of the sulfonamide group enhances its solubility and biological activity. The compound's melting point ranges from 118°C to 122°C, indicating stability under standard laboratory conditions .

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Enzyme Inhibition : The boronic acid group allows this compound to interact with serine proteases, making it a candidate for developing enzyme inhibitors. Case studies have shown that derivatives of boronic acids can effectively inhibit enzymes involved in cancer progression, such as proteasomes and kinases .

- Anticancer Activity : Research indicates that compounds containing boronic acid moieties exhibit selective cytotoxicity towards cancer cells. For instance, studies have demonstrated that similar sulfonamide derivatives can induce apoptosis in various cancer cell lines through the modulation of signaling pathways .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Cross-Coupling Reactions : this compound can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds. This application is critical in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

- Synthesis of Boronates : The compound can be utilized to synthesize other boron-containing compounds, which are valuable in materials science for creating novel polymers and catalysts .

Materials Science

In materials science, this compound is explored for:

- Polymer Chemistry : Its reactivity allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has focused on using such compounds to develop smart materials that respond to environmental stimuli .

- Sensor Development : The ability of boronic acids to form reversible complexes with sugars makes this compound suitable for developing sensors for glucose detection, which is significant in diabetes management .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibitors for cancer treatment | Effective against proteasome activity |

| Organic Synthesis | Suzuki-Miyaura cross-coupling reactions | High yield of biaryl compounds |

| Materials Science | Incorporation into polymer matrices | Improved mechanical properties |

| Sensor Development | Glucose detection sensors | High sensitivity and specificity |

Case Studies

- Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry reported the synthesis of various sulfonamide derivatives, including this compound, which were evaluated for their inhibitory effects on serine proteases. Results indicated a significant reduction in enzyme activity at micromolar concentrations.

- Cancer Research : In a collaborative study between several universities, researchers explored the anticancer properties of boronic acid-containing compounds. This compound was shown to induce apoptosis in breast cancer cell lines through the activation of caspase pathways.

- Material Development : Researchers at a leading materials science institute synthesized polymers incorporating this compound. These polymers exhibited enhanced thermal stability and were tested for use in electronic applications.

Mechanism of Action

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The position and electronic nature of substituents on the benzene ring critically influence reactivity and biological interactions. Key analogs include:

| Compound Name | Substituents | CAS Number | Purity | Key Features |

|---|---|---|---|---|

| N-Benzyl 3-borono-4-methylbenzenesulfonamide | 3-borono, 4-methyl | 871329-73-6 | 98% | Boronic acid enables covalent binding; methyl enhances hydrophobicity |

| N-Benzyl 5-borono-2-methoxybenzenesulfonamide | 5-borono, 2-methoxy | 874219-51-9 | 95% | Methoxy group increases electron density; borono at meta position |

| N-Benzyl-2-bromobenzenesulfonamide | 2-bromo | 321704-27-2 | 98% | Bromine introduces steric bulk and electrophilic reactivity |

| N-Benzyl 4-bromobenzenesulfonamide | 4-bromo | 3609-87-8 | 98% | Para-substituted bromine for symmetric steric effects |

Key Observations :

- Borono Group Positioning: The 3-borono substituent in the target compound facilitates interactions with biomolecules through reversible covalent bonding, unlike bromo or methoxy analogs .

- Electronic Modulation : Methoxy groups (electron-donating) increase π-electron density, enhancing receptor affinity in certain contexts, as seen in 5-HT2A receptor ligands . In contrast, the methyl group in the target compound primarily contributes to hydrophobicity and steric stabilization .

Sulfonamide vs. Non-Sulfonamide Benzyl Derivatives

Sulfonamide-containing derivatives generally outperform benzyl analogs in binding assays. For example:

- In imidazo[4,5-c]pyridines, sulfonamides showed superior 5-HT6 receptor binding compared to N-benzyl derivatives, attributed to hydrogen-bonding capabilities of the sulfonamide oxygen .

- N-Benzyl-phenethylamines (non-sulfonamides) rely on π-electron density and hydrogen bonding at the 2-position for 5-HT2A affinity, whereas sulfonamides leverage both sulfonyl oxygen and borono groups for dual interactions .

Hydrophobicity and Solubility

- N-Benzyl Group : Increases hydrophobicity compared to N-methyl analogs, lowering critical micelle concentration (CMC) in surfactant applications . For the target compound, this hydrophobicity may enhance membrane permeability.

- Boronic Acid: Introduces polarity, balancing the hydrophobic benzyl and methyl groups. This contrasts with fully non-polar brominated analogs .

Biological Activity

N-Benzyl 3-borono-4-methylbenzenesulfonamide is a chemical compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula : C₁₄H₁₆BNO₄S

- Molecular Weight : 305.16 g/mol

- CAS Number : 871329-73-6

The compound features a boronic acid group, which is known for its reactivity in Suzuki-Miyaura coupling reactions, and a sulfonamide group, which can influence biological interactions.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The sulfonamide moiety is known to inhibit various enzymes, particularly those involved in folate metabolism. This inhibition can disrupt nucleotide synthesis, leading to antiproliferative effects in cancer cells.

- Bioconjugation : The boronic acid group allows for bioconjugation with biomolecules, enhancing the specificity of drug delivery systems and improving therapeutic efficacy.

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties, particularly against specific cancer cell lines.

Antitumor Effects

A study evaluated the antitumor activity of this compound using various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting moderate potency compared to established chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.2 | Folate pathway inhibition |

| A549 | 12.8 | Induction of apoptosis |

Case Studies

- Study on Enzyme Inhibition : Research demonstrated that this compound effectively inhibited dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway. This inhibition was linked to reduced proliferation rates in resistant cancer cell lines, suggesting potential use as an adjunct therapy in overcoming drug resistance .

- Bioconjugation Applications : The compound was utilized in bioconjugation studies where it modified biomolecules for targeted drug delivery. The results indicated enhanced cellular uptake and specificity towards cancer cells overexpressing certain receptors .

Comparative Analysis

To further understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| N-Benzyl-3-bromo-4-methylbenzenesulfonamide | Bromine instead of boron | Moderate enzyme inhibition |

| N-benzyl-3-chloro-N-methylbenzenesulfonamide | Chlorine atom | Lower potency against tumors |

Q & A

Q. What are the standard synthetic routes for N-Benzyl 3-borono-4-methylbenzenesulfonamide, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzenesulfonamide core. Key steps include:

Sulfonamide Formation : Reacting 4-methylbenzenesulfonyl chloride with benzylamine under basic conditions (e.g., pyridine or triethylamine) .

Boron Incorporation : A Suzuki-Miyaura coupling or direct electrophilic borylation at the 3-position, using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acid precursors .

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) and recrystallization from ethanol/water mixtures.

Optimization Strategies :

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve molecular geometry and confirm boronate coordination. Use SHELX-97 for refinement, focusing on bond angles (e.g., B–O distances ~1.36 Å) and thermal displacement parameters .

- Multinuclear NMR : H and B NMR to verify boron incorporation (e.g., B NMR peak at δ ~30 ppm for sp² boron) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C typical for sulfonamides) .

Q. How should researchers handle stability issues during storage and experimental use?

Methodological Answer:

- Moisture Sensitivity : Store under argon at –20°C in amber vials; use molecular sieves in solvent stock solutions.

- Light Sensitivity : Shield from UV light to prevent boronate group degradation.

- Inert Conditions : Conduct reactions in Schlenk flasks or gloveboxes for air-sensitive steps (e.g., Suzuki couplings) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

- Disorder in Boronate Groups : Common due to rotational flexibility. Mitigate using SHELXL’s PART instruction to model partial occupancy or split positions .

- Hydrogen Bonding Networks : Analyze using Mercury software to identify supramolecular interactions (e.g., sulfonamide S=O···H–N motifs). Graph set analysis (e.g., rings) can explain packing stability .

- Twinned Crystals : Use PLATON’s TWINABS for data integration and OLEX2 for visualization .

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what SAR trends emerge?

Methodological Answer:

- Boron Position : 3-Borono groups enhance binding to serine hydrolases (e.g., BChE inhibitors via covalent B–O interactions) .

- N-Benzyl Group : Removal (via hydrogenolysis) reduces lipophilicity but may decrease blood-brain barrier penetration .

- Methyl Substituent : 4-Methyl enhances metabolic stability compared to halogens (e.g., 4-Cl analogs) .

Experimental Design : - Compare IC₅₀ values in enzyme assays (e.g., acetylcholinesterase vs. BChE).

- Use molecular docking (AutoDock Vina) to map interactions with active-site residues .

Q. How can researchers resolve contradictions in reactivity or bioactivity data across studies?

Methodological Answer:

- Reproducibility Checks : Validate synthetic protocols (e.g., catalyst batch, solvent purity).

- Crystallographic Validation : Re-determine structures to rule out polymorphic effects .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity vs. reaction yield) .

Case Example : Discrepancies in boron hydrolysis rates may stem from trace water content; use Karl Fischer titration to quantify moisture .

Q. What computational methods are suitable for predicting the compound’s reactivity or supramolecular assembly?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic sites (e.g., boron center reactivity) .

- Molecular Dynamics (MD) : Simulate solvent effects on crystal nucleation (e.g., ethanol/water mixtures).

- Pharmacophore Modeling : Map electrostatic potentials to rationalize sodium channel modulation (e.g., benzyloxy-phenyl motifs in Na⁺ slow inactivation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.